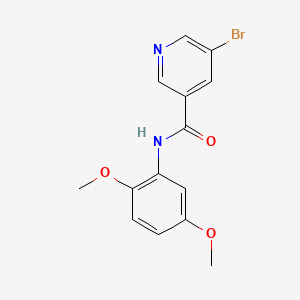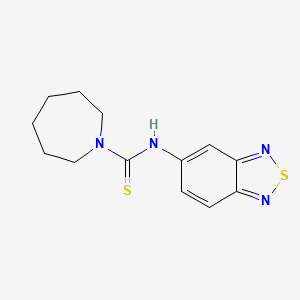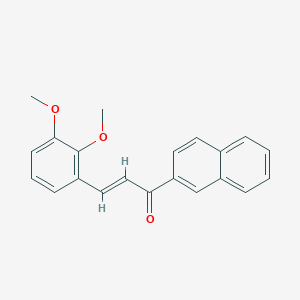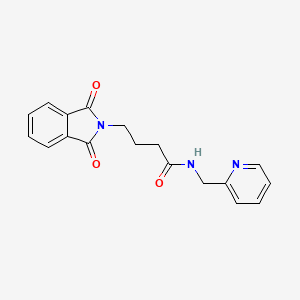![molecular formula C10H8BrN7S B5775660 1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B5775660.png)
1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole, commonly known as BPTMT, is a tetrazole-based compound that has gained significant attention in scientific research due to its unique properties. BPTMT is a potent inhibitor of the enzyme protein kinase CK2, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
BPTMT inhibits CK2 by binding to the ATP-binding site of the enzyme, thus preventing the phosphorylation of its target proteins. CK2 is involved in the phosphorylation of many proteins, including those involved in cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by BPTMT results in the disruption of these cellular processes, leading to cell death.
Biochemical and Physiological Effects
BPTMT has been shown to induce apoptosis in various cancer cell lines by inhibiting CK2. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. BPTMT has also been shown to inhibit the growth of malaria parasites by targeting the CK2 pathway.
Avantages Et Limitations Des Expériences En Laboratoire
BPTMT is a potent inhibitor of CK2, making it useful for studying the role of CK2 in various cellular processes. However, its low yield of synthesis and high cost can limit its use in large-scale experiments. Additionally, BPTMT has poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
Future research on BPTMT could focus on improving its synthesis method and increasing its yield. Additionally, further studies could investigate the potential of BPTMT in the treatment of other diseases, such as neurodegenerative diseases and viral infections. The development of more potent and selective CK2 inhibitors could also be an area of future research.
Méthodes De Synthèse
The synthesis of BPTMT involves the reaction of 4-bromoaniline with 4H-1,2,4-triazole-3-thiol in the presence of potassium carbonate and DMF (N,N-dimethylformamide) solvent. The resulting product is then reacted with sodium azide and copper sulfate to form BPTMT. The yield of BPTMT synthesis is around 50%.
Applications De Recherche Scientifique
BPTMT has been extensively studied for its potential in cancer treatment. CK2 is overexpressed in many types of cancer, and its inhibition by BPTMT has been shown to induce cell death and inhibit tumor growth in various cancer cell lines. BPTMT has also been studied for its potential in the treatment of inflammatory diseases, such as rheumatoid arthritis, by inhibiting CK2-mediated inflammation.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN7S/c11-7-1-3-8(4-2-7)18-9(14-16-17-18)5-19-10-12-6-13-15-10/h1-4,6H,5H2,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHGJOFNKJYQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CSC3=NC=NN3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-ethyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5775597.png)
![3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5775599.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide](/img/structure/B5775611.png)



![N-[2-(3-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5775664.png)

![4-{2-cyano-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl cyclopropanecarboxylate](/img/structure/B5775686.png)
